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Compound of Interest

Compound Name: 5-Bromo-2-methylpyrimidine

Cat. No.: B124572 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromo-2-methylpyrimidine is a halogenated pyrimidine derivative that serves

as a crucial building block in the fields of medicinal chemistry and agrochemical synthesis. Its

strategic substitution pattern, featuring a reactive bromine atom at the 5-position and a methyl

group at the 2-position, makes it a versatile intermediate for constructing complex molecular

architectures. This document provides a comprehensive overview of its chemical properties,

key synthetic applications, and detailed experimental protocols, tailored for professionals in

research and development.

Core Properties of 5-Bromo-2-methylpyrimidine
The fundamental molecular and physical properties of 5-Bromo-2-methylpyrimidine are

summarized below. This data is essential for reaction planning, safety assessment, and

analytical characterization.
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Property Value Reference

Molecular Formula C₅H₅BrN₂ [1][2]

Molecular Weight 173.01 g/mol [1][2]

CAS Number 7752-78-5 [1][2]

Appearance White to off-white solid [3]

Density 1.597 g/cm³ [1]

Boiling Point 195.25 °C at 760 mmHg [1]

Flashing Point 71.885 °C [1]

Solubility

Sparingly soluble in water,

soluble in organic solvents like

methanol.

[3]

Synthetic Applications in Drug Discovery and
Agrochemicals
5-Bromo-2-methylpyrimidine is a valuable precursor in the synthesis of a wide range of

biologically active molecules. Its reactivity in cross-coupling reactions allows for the introduction

of diverse substituents at the pyrimidine core, a scaffold present in numerous pharmaceuticals

and agrochemicals.

Key application areas include:

Pharmaceutical Development: It serves as a key intermediate in the synthesis of various

therapeutic agents, including antiviral and anticancer drugs. Notably, it is used as an

intermediate in the synthesis of complement factor D inhibitors, which are under investigation

for treating complement-related diseases such as autoimmune and inflammatory disorders.

[3]

Agrochemical Chemistry: The compound is utilized in the formulation of herbicides and

fungicides, contributing to crop protection and improved agricultural yields.
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Organic Synthesis: The bromine atom on the pyrimidine ring makes it an ideal substrate for

palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille

couplings.[3] These reactions are fundamental in modern organic chemistry for the formation

of carbon-carbon bonds.

Experimental Protocols
Detailed methodologies are critical for the successful application of 5-Bromo-2-
methylpyrimidine in synthesis. Below are representative protocols for its own synthesis and

its use in a cornerstone cross-coupling reaction.

Synthesis of 5-Bromo-2-methylpyrimidine
One common laboratory-scale synthesis involves the decarboxylation of 2-methyl-5-

bromopyrimidine-4-carboxylic acid.

Procedure:

Dissolve 2-methyl-5-bromopyrimidine-4-carboxylic acid (1.6 mmol) in xylene (5 mL).

Heat the reaction mixture to reflux and maintain for 2 hours.

Monitor the reaction completion using an appropriate technique (e.g., TLC or LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Directly load the cooled mixture onto a silica gel column for purification.

Elute the column using a gradient system, starting with petroleum ether and gradually

increasing the polarity with ethyl acetate (e.g., a 5% v/v solution).

Collect the fractions containing the desired product and combine them.

Remove the solvent under reduced pressure to yield 5-Bromo-2-methylpyrimidine as a

white solid.

General Protocol for Suzuki-Miyaura Cross-Coupling
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This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura reaction,

coupling 5-Bromo-2-methylpyrimidine with a generic arylboronic acid. This reaction is

fundamental for creating biaryl structures common in drug candidates.

Materials:

5-Bromo-2-methylpyrimidine (1.0 equiv)

Arylboronic acid (1.1-1.5 equiv)

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)

Base (e.g., Potassium Phosphate [K₃PO₄], 2.2 equiv)

Anhydrous solvent (e.g., 1,4-Dioxane and water, 4:1 ratio)

Inert gas (Argon or Nitrogen)

Procedure:

Setup: Add 5-Bromo-2-methylpyrimidine (1.0 equiv), the palladium catalyst (5 mol%), and

the base (2.2 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon). Repeat this

cycle three times to ensure an oxygen-free atmosphere.

Reagent Addition: Add the anhydrous 1,4-dioxane via syringe, followed by the arylboronic

acid (1.2 equiv) and finally the water.

Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at 85-95 °C.

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24

hours.

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the

mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
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Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure.

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain

the desired coupled product.

Visualized Workflows and Pathways
To further clarify the synthetic logic and experimental processes, the following diagrams are

provided.
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Starting Materials

Reaction Sequence

Final Product

2-Amino-5-bromopyrimidine
or

2-Hydroxy-5-bromopyrimidine

Diazotization & Sandmeyer Rxn
or

Halogenation

Step A

Substitution with
Carboxylic Ester

Step B

Reaction under
Alkaline, High-Temp Conditions

Step C

5-Bromo-2-methylpyrimidine

Click to download full resolution via product page

Caption: Generalized synthesis pathway for 5-Bromo-2-methylpyrimidine.
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1. Preparation
(Add Reactants & Catalyst to Flask)

2. Inert Atmosphere
(Evacuate & Backfill with Argon)

3. Solvent/Reagent Addition
(Add Dioxane, Boronic Acid, Water)

4. Heating & Stirring
(85-95 °C, 15-24h)

5. Workup
(Cool, Dilute, Filter)

6. Extraction
(Wash with Water & Brine)

7. Drying & Concentration
(Dry over Na₂SO₄, Rotovap)

8. Purification
(Flash Column Chromatography)

Final Product:
5-Aryl-2-methylpyrimidine

Click to download full resolution via product page

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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